Non-5-en-4-ol
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Overview
Description
Non-5-en-4-ol is an organic compound with the molecular formula C9H18O. It is an alcohol with a double bond located at the fifth carbon and a hydroxyl group at the fourth carbon. This compound is part of the broader class of nonenes, which are alkenes with nine carbon atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
Non-5-en-4-ol can be synthesized through various methods. One common approach is the hydration of non-5-en-4-yne, where the alkyne undergoes hydration to form the corresponding alcohol. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under controlled conditions .
Industrial Production Methods
In an industrial setting, this compound can be produced through the hydroformylation of octenes followed by hydrogenation. This process involves the addition of a formyl group to the double bond of octene, followed by reduction to form the alcohol. Catalysts such as rhodium complexes are often used in this process to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
Non-5-en-4-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to non-5-en-4-amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: this compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups like halides using reagents such as thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: SOCl2, phosphorus tribromide (PBr3), under reflux conditions.
Major Products
Oxidation: Non-5-en-4-one.
Reduction: Non-5-en-4-amine.
Substitution: Non-5-en-4-chloride or Non-5-en-4-bromide.
Scientific Research Applications
Non-5-en-4-ol has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of Non-5-en-4-ol involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis. The hydroxyl group plays a crucial role in forming hydrogen bonds with target molecules, enhancing its reactivity and efficacy .
Properties
CAS No. |
121440-80-0 |
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Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
non-5-en-4-ol |
InChI |
InChI=1S/C9H18O/c1-3-5-6-8-9(10)7-4-2/h6,8-10H,3-5,7H2,1-2H3 |
InChI Key |
AGJGJUGBPXOLEG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC=CC(CCC)O |
Origin of Product |
United States |
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